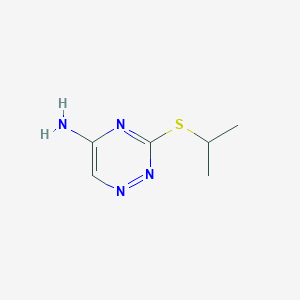
3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.23 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine can be represented by the SMILES notation: CC©SC1=NC(N)=CN=N1 . The InChIKey is ZMPTXAHXQNUFOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine is a powder at room temperature . It has a molecular weight of 170.23 g/mol .Applications De Recherche Scientifique
6. Chemical Biology
Scientific Field
Biochemistry
Application Summary
The bioorthogonal properties of triazines allow for their use in chemical biology, particularly in live-cell imaging and drug delivery.
Methods of Application
Triazine compounds are conjugated with biomolecules or fluorescent tags and introduced into biological systems without interfering with natural processes.
Results Summary
Fluorescently labeled triazine derivatives have been used to successfully image cellular processes in real-time, providing insights into cellular dynamics.
This analysis provides a detailed look at the diverse applications of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine derivatives across various scientific fields. Each application showcases the compound’s versatility and potential for contributing to advancements in science and technology .
7. Neurodegenerative Disease Treatment
Scientific Field
Neuropharmacology
Application Summary
This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It acts as a cholinesterase inhibitor, which is a common target for managing symptoms of dementia.
Methods of Application
The compound is synthesized and tested for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The inhibitory activities are assayed using methods like Ellman’s method.
Results Summary
Some hybrids of the compound inhibited acetylcholinesterase by more than 50% at a concentration of 50 μM, with the best-performing compound having an IC50 of 6.80±0.14 μM for acetylcholinesterase and 1.91±0.12 μM for butyrylcholinesterase .
8. Antiviral Drug Development
Scientific Field
Virology
Application Summary
Derivatives of this compound have been explored for their potential as antiviral agents. The parent moiety of the antiviral drug remdesivir is a similar triazine derivative.
Methods of Application
The compound is incorporated into potential drug molecules and tested against various viral strains to assess its efficacy.
Results Summary
While specific data on 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine is not detailed, related triazine derivatives have been crucial in the development of antiviral drugs like remdesivir .
9. Cancer Therapeutics
Scientific Field
Oncology
Application Summary
Triazine derivatives, including those related to 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine, have been found to exhibit significant activity against different tumor cell lines.
Methods of Application
These compounds are tested in vitro against various cancer cell lines to determine their cytotoxic effects and potential as therapeutic agents.
Results Summary
Several pyrazolo[4,3-e][1,2,4]-triazine derivatives have shown significant activity against different tumor cell lines, indicating high potential as therapeutic candidates .
These additional applications further illustrate the versatility and potential of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine in various scientific research fields. The compound’s multifunctional nature makes it a valuable asset in the development of new treatments and technologies.
10. Antimicrobial Agents
Scientific Field
Microbiology
Application Summary
Triazine derivatives have been explored for their use as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Methods of Application
These compounds are synthesized and tested against a variety of pathogens to assess their antimicrobial efficacy.
Results Summary
Triazine-derived quaternary ammonium salts have shown effective antimicrobial properties, with minimum inhibitory concentration (MIC) values below 10 mg/L .
11. Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
The triazine ring system is a versatile scaffold in organic synthesis, used to construct a wide range of complex organic molecules.
Methods of Application
Triazine derivatives are used as building blocks in multi-step synthetic pathways to create diverse organic compounds.
Results Summary
The use of triazines in organic synthesis has enabled the efficient construction of various pharmacologically active molecules .
12. Material Science
Scientific Field
Material Chemistry
Application Summary
Triazine compounds are utilized in the development of advanced materials due to their thermal stability and electronic properties.
Methods of Application
These materials are engineered for specific applications such as semiconductors, coatings, and flame retardants.
Results Summary
Triazine-based materials have demonstrated superior performance in their respective applications due to their unique chemical structure .
Safety And Hazards
The safety information for 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-propan-2-ylsulfanyl-1,2,4-triazin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4(2)11-6-9-5(7)3-8-10-6/h3-4H,1-2H3,(H2,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPTXAHXQNUFOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=CN=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423302 |
Source


|
| Record name | 3-[(Propan-2-yl)sulfanyl]-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine | |
CAS RN |
187099-36-1 |
Source


|
| Record name | 3-[(Propan-2-yl)sulfanyl]-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

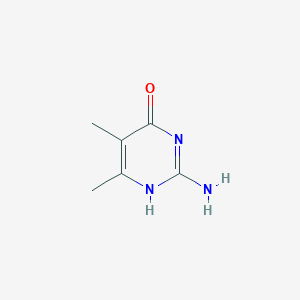
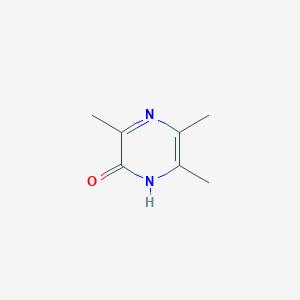
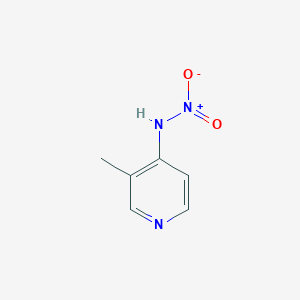
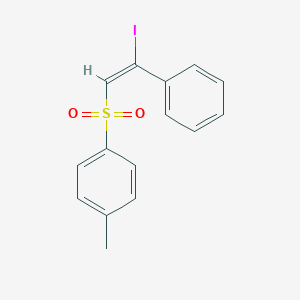
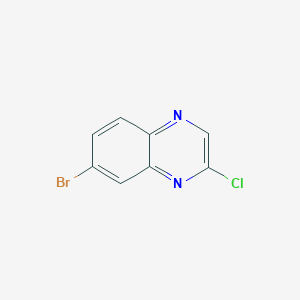
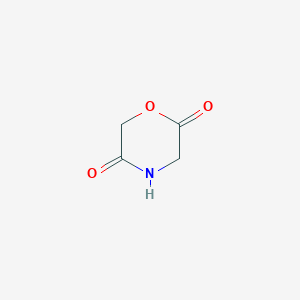
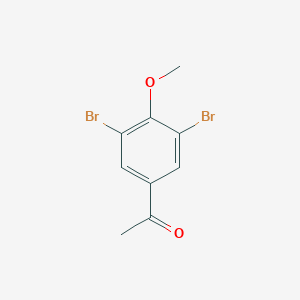
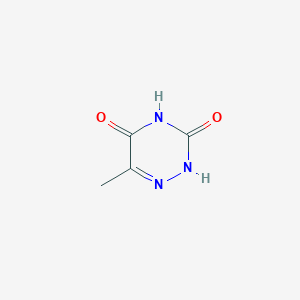
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)

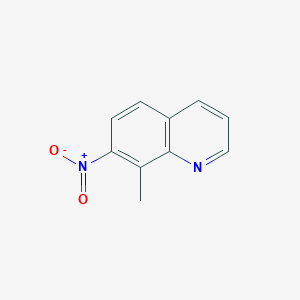

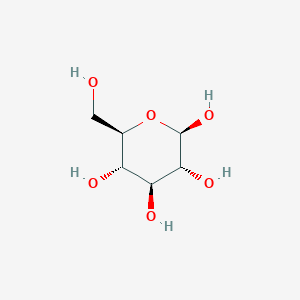
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)